6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a pyrimidine ring, and a carboxamide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group is often introduced via a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It could bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA Interaction: The pyrimidine ring may interact with nucleic acids, influencing gene expression and replication.
Comparison with Similar Compounds
When compared to other pyrimidine derivatives, 6-Cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide stands out due to its unique structural features and potential biological activities. Similar compounds include:
5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.
Cytosine: A natural pyrimidine base found in DNA and RNA.
Thymidine: Another pyrimidine nucleoside involved in DNA synthesis.
Each of these compounds has distinct properties and applications, highlighting the versatility and importance of pyrimidine derivatives in scientific research and medicine.
Properties
IUPAC Name |
6-cyclopropyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-2-4-12(5-3-11)9-17-16(20)15-8-14(13-6-7-13)18-10-19-15/h2-5,8,10,13H,6-7,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBDZLFABIGRDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NC=NC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.